molecular formula C9H8BrNO B8703326 3-Bromo-5-ethoxybenzonitrile

3-Bromo-5-ethoxybenzonitrile

Cat. No.: B8703326
M. Wt: 226.07 g/mol
InChI Key: AFOIEEALSWDRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-ethoxybenzonitrile is a substituted aromatic nitrile with the molecular formula C₉H₈BrNO. Its structure features a bromine atom at the 3-position, an ethoxy group (-OCH₂CH₃) at the 5-position, and a nitrile (-CN) group at the 1-position (para to bromine). This compound is of interest in medicinal chemistry and materials science due to its electronic and steric properties, which make it a versatile intermediate in synthesizing pharmaceuticals and advanced materials. Synthesis typically involves multi-step reactions, including alkylation and bromination, with structural confirmation via NMR, IR spectroscopy, and mass spectrometry .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

3-bromo-5-ethoxybenzonitrile

InChI

InChI=1S/C9H8BrNO/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-5H,2H2,1H3

InChI Key

AFOIEEALSWDRKP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The electronic and steric effects of substituents significantly influence the chemical behavior and applications of brominated benzonitriles. Key comparisons include:

  • 3-Bromo-5-methoxybenzonitrile : Replacing ethoxy (-OCH₂CH₃) with methoxy (-OCH₃) reduces steric bulk and lipophilicity. Methoxy’s stronger electron-donating nature enhances ring activation for electrophilic substitution compared to ethoxy. This compound is often used in reactions requiring faster kinetics .

  • 4-(Benzyloxy)-3-bromo-5-ethoxybenzonitrile : The benzyloxy (-OCH₂C₆H₅) group at position 4 introduces significant steric hindrance, limiting access to the aromatic ring for further functionalization. This property is advantageous in protecting-group strategies during multi-step syntheses .

  • 5-Bromo-2-hydroxybenzonitrile : The hydroxy (-OH) group at position 2 enables hydrogen bonding, increasing solubility in polar solvents and influencing crystal packing (e.g., O–H⋯N interactions with nitrile groups). This compound is utilized in antiretroviral and anticancer drug synthesis .

  • 3-Acetyl-5-bromo-2-hydroxybenzonitrile : The acetyl (-COCH₃) group at position 3 is electron-withdrawing, deactivating the ring toward electrophilic attack. This necessitates harsher reaction conditions for further modifications. Reported synthesis yields vary widely (26–74%), highlighting challenges in optimizing routes for acetylated derivatives .

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